Adamantan-2-ylmethanol

描述

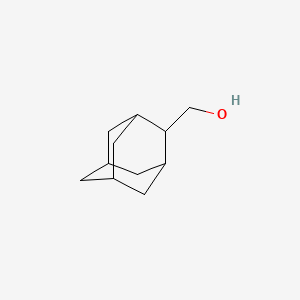

Adamantan-2-ylmethanol, also known as AdMol, is a chemical compound with the molecular formula C11H18O. It has a molecular weight of 166.26 g/mol .

Synthesis Analysis

Adamantan-2-ylmethanol is synthesized from various methods. One such method involves reacting 1-adamantyl bromomethyl ketone with various carboxylic acids . Another method involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

Molecular Structure Analysis

Adamantan-2-ylmethanol is based on the tricyclic carbon skeleton of adamantane . The difference occurs regarding their functional groups: Ada exhibits an oxo group grafted on the cyclic structure .

Chemical Reactions Analysis

Adamantan-2-one, an adamantane derivative used as a precursor for different adamantane-based pharmacologically active compounds, was investigated in previous studies, both as a pure compound and in binary mixtures . Thermal degradation involves reactions like pyrolysis, hydrolysis, decarboxylation, isomerization, rearrangement, and polymerization .

Physical And Chemical Properties Analysis

The thermal behavior of adamantan-2-one, as well as the kinetic parameters that characterize the degradation process of this precursor, were evaluated . The TG/DTG/HF curves were recorded in air at different heating rates .

科学研究应用

Synthesis of Unsaturated Adamantane Derivatives

Adamantan-2-ylmethanol is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Development of Novel Methods for Preparation The compound plays a crucial role in the development of novel methods for the preparation of unsaturated adamantane derivatives . This includes the synthesis of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Quantum-Chemical Calculations

Adamantan-2-ylmethanol is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Organic Synthesis Applications

1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Antiarrhythmic Activity

Adamantan-2-ylmethanol derivatives have been found to have marked antiarrhythmic (antifibrillatory) activity in models of calcium chloride and aconitin arrhythmia . The highest level of antiarrhythmic activity and the lowest toxicity were obtained with compound N- [2- (adamant-2-yl)aminocarbonylmethyl]-N′- [3-diethylamino]propyl]-4-nitrobenzamide .

Pharmaceutical Applications

Adamantan-2-ylmethanol derivatives are used in the synthesis of pharmaceuticals . For instance, N- [2- (adamant-2-yl)-aminocarbonylmethyl]-N′- (dialkylamino) alkylnitrobenzamides and their physiologically compatible salts, preferably the hydrochlorides, were synthesized and their pharmacological properties were studied .

作用机制

Mode of Action

It is known that adamantane derivatives can undergo various chemical and catalytic transformations . These transformations could potentially influence the interaction of Adamantan-2-ylmethanol with its targets, leading to changes in cellular processes.

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of chemical reactions and transformations . These could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the adamantane moiety is often introduced into structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This suggests that Adamantan-2-ylmethanol may have favorable ADME properties and bioavailability.

Result of Action

Adamantane derivatives have been found to have marked antiarrhythmic activity in certain models

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

安全和危害

未来方向

The synthesis of adamantane derivatives relies either on C–H functionalization methods or the construction of the cage framework . Preparation and testing of new derivatives of adamantane and other diamondoids remain a highly relevant topic in nanomedicine, especially in the design of safe and selective drug delivery systems and molecular carriers .

属性

IUPAC Name |

2-adamantylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJFSXRBAWWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315250 | |

| Record name | 2-Adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantan-2-ylmethanol | |

CAS RN |

22635-61-6 | |

| Record name | 2-Adamantanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)

![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)

![4,5,6,7-Tetrahydro-2H-benzo[d]imidazole](/img/structure/B3253698.png)

![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)